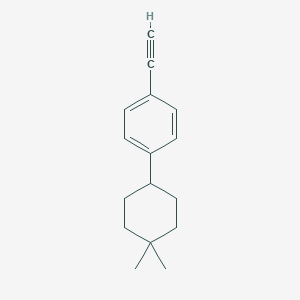
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene is an organic compound characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an ethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with two methyl groups can be synthesized through a series of reactions starting from cyclohexanone. The methyl groups are introduced via alkylation reactions.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the cyclohexyl ring with the benzene ring through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of catalysts, reaction temperature, and solvent systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzene ring can undergo hydrogenation to form cyclohexane derivatives.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclohexyl ring can enhance hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4,4-Dimethylcyclohexyl)ethan-1-one: Similar in structure but lacks the ethynyl group.
1-(4,4-Dimethylcyclohexyl)ethyl acetate: Contains an acetate group instead of the ethynyl group.
1-(2-Hydroxy-4,4-dimethylcyclohexyl)ethanone: Contains a hydroxyl group, making it more polar.
Uniqueness: 1-(4,4-Dimethylcyclohexyl)-4-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the cyclohexyl ring and the ethynyl group provides a balance of hydrophobic and π-π interactions, making it a versatile compound in various fields.
Eigenschaften
Molekularformel |
C16H20 |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1-(4,4-dimethylcyclohexyl)-4-ethynylbenzene |
InChI |
InChI=1S/C16H20/c1-4-13-5-7-14(8-6-13)15-9-11-16(2,3)12-10-15/h1,5-8,15H,9-12H2,2-3H3 |
InChI-Schlüssel |
MDJMSZMCJXTLTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


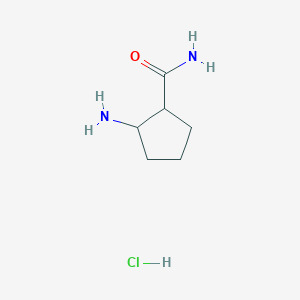

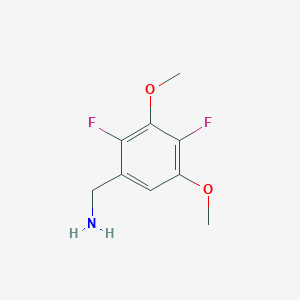
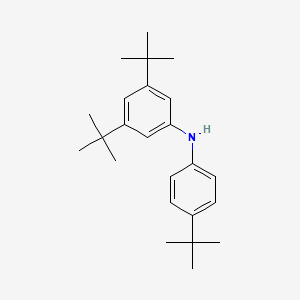
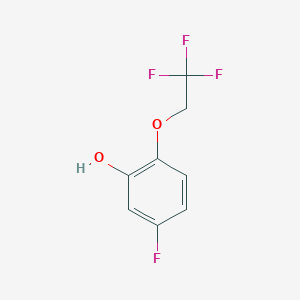
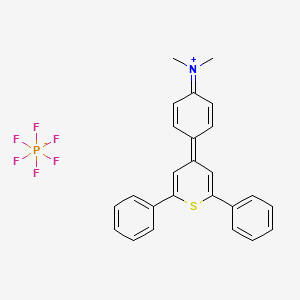
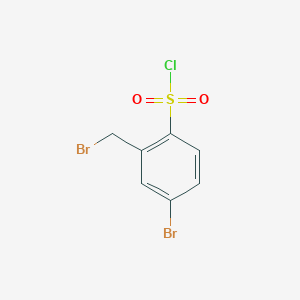
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)

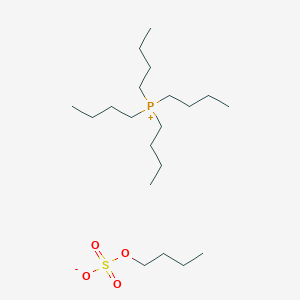
![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
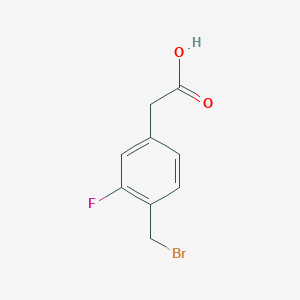
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
